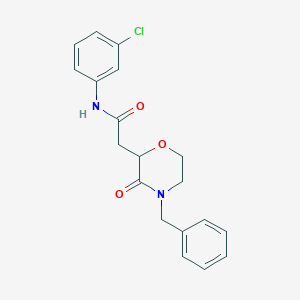
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often used as a tool in the study of various biological processes and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in cell cycle regulation. Additionally, it has been found to inhibit the activity of PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in vivo. Additionally, this compound has been found to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide in lab experiments is that it is a highly specific inhibitor of various enzymes and signaling pathways. This allows researchers to study the effects of these pathways in a controlled manner. Additionally, this compound has been found to have low toxicity and is well tolerated in animal models. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Future Directions
There are several future directions for research on 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Additionally, this compound could be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion:
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is a chemical compound that has a range of potential applications in scientific research. Its specific inhibition of enzymes and signaling pathways makes it a valuable tool for studying various biological processes. While its mechanism of action is not fully understood, this compound has been found to have significant biochemical and physiological effects, particularly in the area of cancer biology. Further research is needed to fully understand the potential of this compound and its future applications in scientific research.
Synthesis Methods
The synthesis of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide involves the reaction of 3-chlorobenzylamine with 3-chlorophenylacetic acid in the presence of thionyl chloride. The resulting product is then treated with morpholine and acetic anhydride to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be a reliable and efficient way to produce this compound.
Scientific Research Applications
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of cancer biology. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been used to study the role of various signaling pathways in cancer development and progression.
properties
Product Name |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide |
|---|---|
Molecular Formula |
C19H19ClN2O3 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-7-4-8-16(11-15)21-18(23)12-17-19(24)22(9-10-25-17)13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,21,23) |
InChI Key |
AXDYPOPOEUIYMP-UHFFFAOYSA-N |
SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)


![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)

![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)

![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)



![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)
![2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B215436.png)